![molecular formula C14H18N2 B10853469 (2r,3s,5r,7s)-2-(Pyridin-3-Yl)-1-Azatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10853469.png)
(2r,3s,5r,7s)-2-(Pyridin-3-Yl)-1-Azatricyclo[3.3.1.1~3,7~]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium tetraiodide can be synthesized through several methods:
Direct Combination of Elements: Titanium metal reacts with iodine at elevated temperatures (around 425°C) to form titanium tetraiodide: [ \text{Ti} + 2 \text{I}_2 \rightarrow \text{TiI}_4 ]
Exchange Reaction: Titanium tetrachloride reacts with hydrogen iodide to produce titanium tetraiodide and hydrogen chloride: [ \text{TiCl}_4 + 4 \text{HI} \rightarrow \text{TiI}_4 + 4 \text{HCl} ]
Oxide-Iodide Exchange: Titanium dioxide reacts with aluminum iodide to form titanium tetraiodide and aluminum oxide: [ 3 \text{TiO}_2 + 4 \text{AlI}_3 \rightarrow 3 \text{TiI}_4 + 2 \text{Al}_2\text{O}_3 ]
Industrial Production Methods: The van Arkel–de Boer process is an industrial method used for the purification of titanium. In this process, titanium tetraiodide is decomposed to produce highly pure titanium metal .
Chemical Reactions Analysis
Titanium tetraiodide undergoes various chemical reactions, including:
Reduction: Titanium tetraiodide can be reduced to titanium metal using hydrogen or other reducing agents.
Formation of Adducts: Titanium tetraiodide forms adducts with Lewis bases, such as ethers and amines.
Hydrolysis: Titanium tetraiodide hydrolyzes in the presence of water to form titanium dioxide and hydrogen iodide: [ \text{TiI}_4 + 2 \text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4 \text{HI} ]
Common Reagents and Conditions:
Reducing Agents: Hydrogen, sodium, or magnesium.
Lewis Bases: Ethers, amines.
Hydrolysis Conditions: Presence of water or moisture.
Major Products Formed:
Reduction: Titanium metal.
Hydrolysis: Titanium dioxide and hydrogen iodide.
Scientific Research Applications
Titanium tetraiodide has several scientific research applications:
Material Science: Used in the van Arkel–de Boer process for producing high-purity titanium metal.
Catalysis: Titanium compounds, including titanium tetraiodide, are used as catalysts in various chemical reactions.
Electronics: Titanium tetraiodide is used in the production of titanium-based semiconductors and other electronic materials.
Nanotechnology: Titanium tetraiodide is used in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis and environmental remediation.
Mechanism of Action
Titanium tetraiodide can be compared with other titanium halides, such as titanium tetrachloride (TiCl₄) and titanium tetrabromide (TiBr₄):
Titanium Tetrachloride (TiCl₄): A colorless liquid used in the production of titanium dioxide and as a catalyst in organic synthesis.
Titanium Tetrabromide (TiBr₄): A yellow solid used in similar applications as titanium tetrachloride but with different reactivity and physical properties.
Uniqueness of Titanium Tetraiodide:
Comparison with Similar Compounds
- Titanium tetrachloride (TiCl₄)
- Titanium tetrabromide (TiBr₄)
- Titanium tetrafluoride (TiF₄)
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
(2R,5S,7R)-2-pyridin-3-yl-1-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H18N2/c1-2-12(7-15-3-1)14-13-5-10-4-11(6-13)9-16(14)8-10/h1-3,7,10-11,13-14H,4-6,8-9H2/t10-,11+,13?,14-/m0/s1 |
InChI Key |
INDYXBQOPZTSTJ-OWZDMKDPSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CN(C2)[C@H]3C4=CN=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CN(C2)C3C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


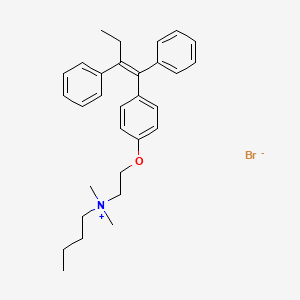
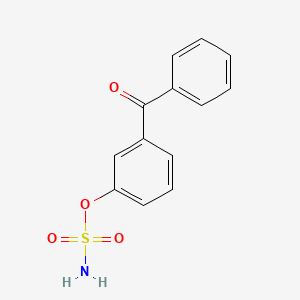
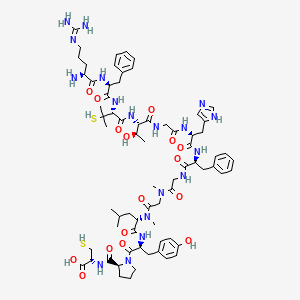
![[4-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853394.png)

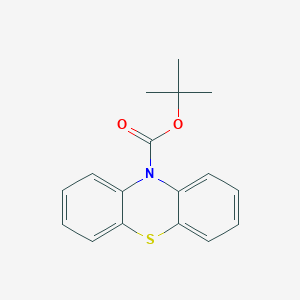
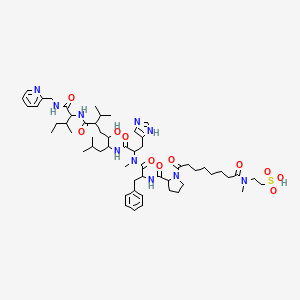
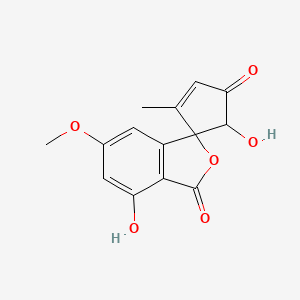
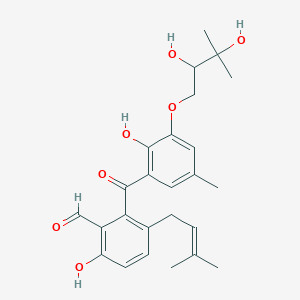
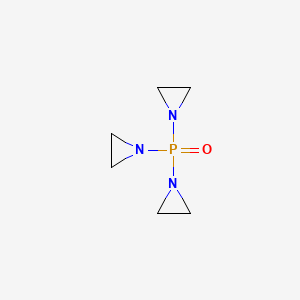


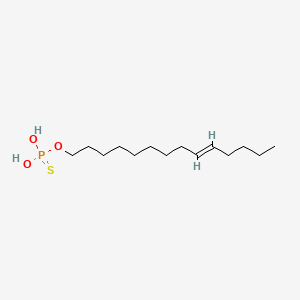
![sodium;4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[methyl-[2-[[1-[8-[methyl(2-sulfoethyl)amino]-8-oxooctanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanimidate](/img/structure/B10853465.png)
